4-Phenylphthalazine-1-carbaldehyde
Description
4-Phenylphthalazine-1-carbaldehyde is a heterocyclic compound featuring a phthalazine core (a fused benzene and pyridazine ring) substituted with a phenyl group at the 4-position and a formyl (carbaldehyde) group at the 1-position. Phthalazine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their electron-deficient aromatic system and ability to undergo diverse functionalization .
Properties
CAS No. |
93834-52-7 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-phenylphthalazine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-14-12-8-4-5-9-13(12)15(17-16-14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
PBBFQLARUBNGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazine-1-carbaldehyde typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the phthalazine ring system, which is then further functionalized to introduce the phenyl and aldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same condensation reaction, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylphthalazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: 4-Phenylphthalazine-1-carboxylic acid
Reduction: 4-Phenylphthalazine-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
4-Phenylphthalazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Phenylphthalazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Pyrazoline Carbaldehydes
describes N-substituted pyrazoline carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). These compounds share the carbaldehyde functional group but differ in their core structure (pyrazoline vs. phthalazine). Key distinctions include:
- Core Structure : Pyrazolines are five-membered dihydro rings, whereas phthalazines are bicyclic and fully aromatic.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) on the phenyl ring in pyrazoline derivatives enhance structural rigidity and influence crystallinity .
- Synthetic Routes : Pyrazoline carbaldehydes are synthesized via cyclocondensation of chalcones with hydrazines, contrasting with phthalazine derivatives, which often involve nucleophilic substitution or palladium-catalyzed coupling .
Table 1: Comparison of Pyrazoline and Phthalazine Carbaldehydes
Pyrazole-4-carbaldehydes
and discuss 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes, which exhibit antioxidant and anti-inflammatory activity. These differ from this compound in:
- Ring System : Pyrazoles are five-membered aromatic rings, while phthalazines are bicyclic.
- Bioactivity: Pyrazole-4-carbaldehydes with electron-donating groups (e.g., -OCH₃) show enhanced antioxidant activity, suggesting that substituent electronics significantly influence functionality.
Naphthalene and Phenanthrene Carbaldehydes
- 4-(2-Phenylimidazol-1-yl)naphthalene-1-carbaldehyde (): Features a naphthalene core with an imidazole substituent. Its molecular weight (298.34 g/mol) is higher than that of this compound (estimated ~234 g/mol), reflecting the naphthalene system’s bulk.
- Phenanthrene-9-carbaldehyde (): A fused tricyclic carbaldehyde with a molecular weight of 206.24 g/mol. Its planar structure contrasts with the bicyclic phthalazine, impacting solubility and π-π stacking interactions .
Table 2: Structural and Physical Properties of Carbaldehydes
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | Phthalazine | ~234* | Phenyl, formyl |
| 4-(2-Phenylimidazol-1-yl)naphthalene-1-carbaldehyde | Naphthalene | 298.34 | Imidazole, formyl |
| Phenanthrene-9-carbaldehyde | Phenanthrene | 206.24 | Formyl |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | ~280† | Benzoyl, phenyl, formyl |
*Estimated based on phthalazine (C₈H₆N₂) + substituents.
†Calculated from .
Cyclohexane Carbaldehydes
describes 4-phenylcyclohexane-1-carbaldehyde, a non-aromatic analog with a cyclohexane ring. Key differences include:
- Conformation : The cyclohexane ring adopts chair conformations, introducing steric effects absent in planar phthalazines.
- Reactivity : Aliphatic carbaldehydes are generally more prone to oxidation than aromatic ones. This compound’s discontinuation may reflect stability challenges .
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